molecular formula C21H32N4O2 B2496097 N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922067-17-2

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2496097
CAS No.: 922067-17-2
M. Wt: 372.513
InChI Key: BOZBCFVLUBMHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as GW791343X, is a novel compound that has been developed for scientific research purposes. It is a selective antagonist of the P2X7 receptor, which is an ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in several physiological and pathological processes, including inflammation, pain, and neurodegeneration. GW791343X has been shown to have potential therapeutic applications in these areas, and its mechanism of action and biochemical effects have been extensively studied.

Scientific Research Applications

Synthesis Techniques

Research on related compounds has explored their synthesis methods, which are crucial for developing pharmaceuticals and chemical probes. For example, the study by Fleck et al. (2003) described a stereoselective process for preparing key intermediates in antibiotic development, highlighting the importance of asymmetric Michael addition and stereoselective alkylation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Biological Evaluation

The development of α1-adrenoceptor antagonists for uroselective profiles has been the focus of some studies, demonstrating the potential therapeutic applications of compounds with similar structures. Rak et al. (2016) synthesized a series of arylsulfonamide derivatives, showing significant affinity for the α1-adrenoceptor (Rak, Canale, Marciniec, Żmudzki, Kotańska, Knutelska, Siwek, Stachowicz, Bednarski, Nowinski, Zygmunt, Zajdel, & Sapa, 2016).

Chemical Structure Analysis

The structural analysis of nicotine derivatives, as discussed by Evain et al. (2003), provides insights into molecular geometry and intermolecular interactions, which are vital for understanding the transport and docking of ligands to receptors (Evain, Felpin, Laurence, Lebreton, & Le Questel, 2003).

Antiproliferative Activity

Novel derivatives of isoindoline, as investigated by Sović et al. (2011), were tested for their antiproliferative activity in vitro, showcasing the potential of these compounds in cancer research (Sović, Stilinović, Kaitner, Kraljević-Pavelić, Bujak, Čuljak, Novak, & Karminski-Zamola, 2011).

Antiviral and Antimicrobial Activities

The exploration of antiviral and antimicrobial activities is a significant aspect of scientific research applications. Patick et al. (2005) reported on a novel inhibitor of human rhinovirus 3C protease, showing potent in vitro activity against various serotypes and clinical isolates, as well as a good safety profile in nonclinical studies (Patick, Brothers, Maldonado, Binford, Maldonado, Fuhrman, Petersen, Smith, Zalman, Burns-Naas, & Tran, 2005).

Properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-15(2)13-22-20(26)21(27)23-14-19(25-9-4-5-10-25)16-6-7-18-17(12-16)8-11-24(18)3/h6-7,12,15,19H,4-5,8-11,13-14H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZBCFVLUBMHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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